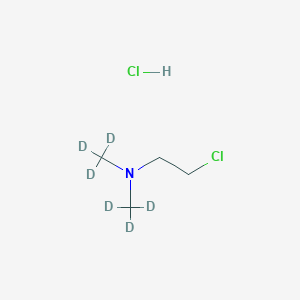
2-Chlor-N,N-Dimethylethylamin-d6-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CDEA-d6 HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the commonly used 2-Chloro-N,N-dimethylethylamine (CDEA) and is labeled with deuterium (d6) to distinguish it from the parent compound. CDEA-d6 HCl has been used as a reagent in organic synthesis, as a catalyst in synthetic reactions, and as a tool in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Synthese von Bephenium-Hydroxynaphthoat
Bephenium-Hydroxynaphthoat ist ein Anthelminthikum, das zur Behandlung von Hakenwurminfektionen eingesetzt wird. 2-Chlor-N,N-Dimethylethylamin-d6-Hydrochlorid dient als Zwischenprodukt bei der Synthese dieses Medikaments .
Synthese von Mepyramin
Mepyramin, auch bekannt als Pyrilamin, ist ein Antihistaminikum und Anticholinergikum. Es wird in rezeptfreien Kombinationsprodukten gegen Erkältungen und Menstruationsbeschwerden eingesetzt. This compound wird als Zwischenprodukt bei der Synthese von Mepyramin verwendet .
Synthese von Phenyltoloxamin
Phenyltoloxamin ist ein Antihistaminikum mit sedativen und analgetischen Wirkungen. Es ist ein Bestandteil verschiedener rezeptfreier Medikamente gegen Erkältung und Allergien. This compound wird als Zwischenprodukt bei der Synthese von Phenyltoloxamin verwendet
Safety and Hazards
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is classified as toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
As an intermediate and starting reagent, 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.
Result of Action
The molecular and cellular effects of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .
Biochemische Analyse
Biochemical Properties
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate for the syntheses of various pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine
Molecular Mechanism
It’s known to interact with biomolecules during the synthesis of certain pharmaceuticals
Eigenschaften
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














